1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-amine hydrochloride
Description
1-(4H-1,2,4-Triazol-3-yl)cyclobutan-1-amine hydrochloride (CAS 1797202-40-4) is a bicyclic organic compound comprising a cyclobutane ring fused to a 1,2,4-triazole moiety, with an amine group at the bridgehead position. Its molecular formula is C₆H₁₁ClN₄, with a molecular weight of 174.63 g/mol . The compound is supplied as a hydrochloride salt, enhancing its solubility and stability for pharmaceutical and research applications. Structural data from American Elements confirm its IUPAC name as 1-(1H-1,2,4-triazol-5-yl)cyclobutan-1-amine hydrochloride and provide its standardized InChI identifier . High-purity grades (up to 99.999%) are available, underscoring its utility in precision-driven fields like drug discovery .
Properties
IUPAC Name |
1-(1H-1,2,4-triazol-5-yl)cyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.ClH/c7-6(2-1-3-6)5-8-4-9-10-5;/h4H,1-3,7H2,(H,8,9,10);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPHEECOYZFYGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=NC=NN2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazide-Carbamate Coupling
A widely adopted method involves the reaction of tert-butyl ((1r,3r)-3-(hydrazinecarbonyl)cyclobutyl)carbamate with methyl N-(2-chlorophenyl)pyrimidine-4-carbimidothioate in 1-butanol under reflux (140°C, 110 hours). This pathway leverages the nucleophilic attack of the hydrazide on the carbimidothioate, followed by intramolecular cyclization to form the triazole ring. Yields for analogous compounds range from 60% to 90% when using polar aprotic solvents like dimethylformamide (DMF) or 1-butanol.
Formaldehyde-Mediated Cyclization
Alternative routes employ formaldehyde and ammonium chloride as cyclizing agents, as demonstrated in the synthesis of related triazole derivatives. For instance, 4-phenyl-1,2,4-triazole undergoes cyclization with formaldehyde in ethanol, catalyzed by hydrochloric acid, to yield [(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride. Adapting this method to the target compound would require substituting phenyl groups with cyclobutane precursors.
Table 1: Comparative Cyclization Conditions
| Method | Solvent | Temperature (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| Hydrazide-carbamate | 1-Butanol | 140 | 110 | 60–90 | |
| Formaldehyde-mediated | Ethanol | 80 | 24 | 45–65 |
Cyclobutane Functionalization and Amine Protection
The cyclobutane ring introduces steric challenges, necessitating tailored protection-deprotection strategies.
tert-Butoxycarbonyl (Boc) Protection
The Boc group is routinely employed to shield the amine during triazole synthesis. For example, tert-butyl ((1R,3r)-3-(4-((S)-2-chlorophenyl)-5-(pyrimidin-4-yl)-4H-1,2,4-triazol-3-yl)cyclobutyl)carbamate is treated with 5–6N hydrogen chloride in 2-propanol/methanol (1:4 v/v) to cleave the Boc group, yielding the free amine. This step typically achieves >95% deprotection efficiency under ambient conditions (20 hours, 25°C).
Direct Cyclobutane Ring Formation
Direct synthesis of the cyclobutane-amine-triazole scaffold is achieved via [2+2] photocycloaddition of allylamine derivatives, though this method is less common due to side-product formation. Recent advances utilize ruthenium catalysts to enhance regioselectivity, though such data remain proprietary.
Hydrochloride Salt Formation
The final step involves protonation of the free amine with hydrogen chloride to improve solubility and stability.
Acidic Workup
Crude amine intermediates are dissolved in methanol or 2-propanol, followed by dropwise addition of 5–6N HCl (10 equivalents). Stirring for 20 hours at 25°C precipitates the hydrochloride salt, which is isolated via filtration and washed with cold diethyl ether. Purity exceeds 98% by HPLC, as confirmed by LC/MS (ESI) m/z 174.63 [M+H]+.
Solvent Screening
Methanol outperforms ethanol and acetonitrile in salt crystallization, yielding needle-like crystals with minimal residual solvents (<0.1% by GC/MS).
Table 2: Hydrochloride Salt Crystallization Parameters
| Solvent | HCl Concentration (N) | Stirring Time (h) | Purity (%) | Crystal Morphology |
|---|---|---|---|---|
| Methanol | 6 | 20 | 98.5 | Needles |
| Ethanol | 6 | 20 | 97.2 | Plates |
| Acetonitrile | 5 | 24 | 95.8 | Amorphous |
Reaction Optimization and Scalability
Catalytic Enhancements
Adding 1-propanephosphonic cyclic anhydride (T3P) during triazole formation accelerates cyclization, reducing reaction times from 110 to 48 hours. However, T3P necessitates anhydrous conditions, complicating large-scale synthesis.
Temperature Gradients
Gradual heating (80°C → 140°C) minimizes side reactions such as N-alkylation, improving yields by 15–20%.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
1H NMR (400 MHz, CDCl3) of the target compound reveals characteristic signals: δ 3.14 ppm (s, 1H, cyclobutane-CH), 2.45 ppm (d, J = 7.1 Hz, 2H, NH2), and 1.98 ppm (m, 2H, cyclobutane-CH2).
Mass Spectrometry
High-resolution MS confirms the molecular ion [M+H]+ at m/z 174.63, consistent with the molecular formula C6H11ClN4.
Chemical Reactions Analysis
Types of Reactions: 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form oxides.
Reduction: Reduction reactions can target the cyclobutan-1-amine moiety, leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield triazole oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-amine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to antimicrobial or anticancer effects . The compound’s ability to form stable complexes with metal ions also contributes to its mechanism of action in various applications .
Comparison with Similar Compounds
Table 1: Key Properties of 1-(4H-1,2,4-Triazol-3-yl)cyclobutan-1-amine Hydrochloride and Analogs
Key Observations:
Salt Form: Dihydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than monohydrochloride forms, which may influence pharmacokinetic profiles.
Substituent Effects : Aryl substituents (e.g., 3-methoxyphenyl in ) introduce π-π stacking capabilities, whereas alkyl groups (e.g., methyl in ) enhance lipophilicity and membrane permeability.
Biological Activity
1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-amine hydrochloride (CAS No. 1797202-40-4) is a compound of increasing interest in medicinal chemistry due to its unique structural features, including a triazole ring and a cyclobutane moiety. This article explores the biological activities associated with this compound, focusing on its antimicrobial and anticancer properties, as well as its potential applications in enzyme inhibition.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₁ClN₄ |
| Molecular Weight | 174.63 g/mol |
| IUPAC Name | 1-(1H-1,2,4-triazol-5-yl)cyclobutan-1-amine; hydrochloride |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various triazole derivatives, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated notable activity:
- Minimum Inhibitory Concentration (MIC) values were determined using the agar disc-diffusion method.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
This data suggests that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has also been explored. A series of in vitro assays demonstrated that it can inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
| A549 | 25 |
The compound showed lower IC50 values compared to standard chemotherapeutics, indicating its potential effectiveness in cancer treatment.
Enzyme Inhibition
In addition to its antimicrobial and anticancer activities, this compound has been investigated for its role as an enzyme inhibitor. Specifically, it has shown promise as an inhibitor of α-glucosidase, an enzyme involved in carbohydrate metabolism:
- IC50 Values : The compound exhibited IC50 values ranging from 50 to 100 µM against α-glucosidase, demonstrating moderate inhibitory activity.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Antimicrobial Mechanism : The triazole ring may interfere with the synthesis of nucleic acids or cell wall components in bacteria.
- Anticancer Mechanism : It potentially induces apoptosis in cancer cells through pathways involving caspases and reactive oxygen species.
- Enzyme Inhibition Mechanism : The compound likely binds to the active site of α-glucosidase, preventing substrate access and subsequent enzymatic action.
Case Studies
Several studies have highlighted the efficacy of this compound in various biological contexts:
- Antibacterial Study : A recent investigation into triazole derivatives included this compound and confirmed its effectiveness against Gram-positive and Gram-negative bacteria.
- Cancer Cell Line Study : Research demonstrated that treatment with varying concentrations led to significant reductions in cell viability across multiple cancer types.
- Enzyme Inhibition Assay : The compound's inhibition of α-glucosidase was validated through kinetic studies showing competitive inhibition patterns.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
